(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindole moiety and a trifluoromethyl-substituted cyclopropane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the dioxoisoindole core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The trifluoromethylcyclopropane carboxylate moiety can be introduced via cyclopropanation reactions using trifluoromethyl-substituted diazo compounds and alkenes under metal-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the dioxoisoindole or cyclopropane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through various pathways. The compound’s dioxoisoindole moiety can form hydrogen bonds and π-π interactions with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1,3-dioxoisoindol-2-yl) 1-(methyl)cyclopropane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 1-(ethyl)cyclopropane-1-carboxylate
- (1,3-dioxoisoindol-2-yl) 1-(fluoromethyl)cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, (1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8F3NO4 |
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Molecular Weight |
299.20 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)12(5-6-12)11(20)21-17-9(18)7-3-1-2-4-8(7)10(17)19/h1-4H,5-6H2 |
InChI Key |
CVVBFKIUXJCAND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
Origin of Product |
United States |
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